2-[4-(2-Cyanophenyl)piperidin-1-yl]-N-(3-methylphenyl)acetamide
Description
2-[4-(2-Cyanophenyl)piperidin-1-yl]-N-(3-methylphenyl)acetamide is a synthetic small molecule featuring a piperidine core substituted with a 2-cyanophenyl group at the 4-position and an acetamide moiety linked to a 3-methylphenyl group. This compound has garnered attention due to its selective binding affinity for dopamine D4 receptors (DRD4), as demonstrated by its use as an agonist radioligand in pharmacological studies . Its structural design combines a lipophilic piperidine ring with polar cyano and amide functionalities, optimizing its interaction with neuroreceptors while maintaining metabolic stability.
Properties
CAS No. |
918408-31-8 |
|---|---|
Molecular Formula |
C21H23N3O |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
2-[4-(2-cyanophenyl)piperidin-1-yl]-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C21H23N3O/c1-16-5-4-7-19(13-16)23-21(25)15-24-11-9-17(10-12-24)20-8-3-2-6-18(20)14-22/h2-8,13,17H,9-12,15H2,1H3,(H,23,25) |
InChI Key |
QYZNMIXMUJRKLL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2CCC(CC2)C3=CC=CC=C3C#N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-[4-(2-Cyanophenyl)piperidin-1-yl]-N-(3-methylphenyl)acetamide can be achieved through several methods. One common approach involves the cyanoacetylation of amines. This method typically involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under various reaction conditions . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target compound. Another method involves stirring the reactants without solvent at elevated temperatures, followed by cooling to room temperature .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The piperidine nitrogen and acetamide group are key sites for substitution:
a. Piperidine Alkylation/Acylation
The tertiary amine in the piperidine ring can undergo alkylation or acylation under basic conditions. For example, reaction with alkyl halides (e.g., methyl iodide) in the presence of potassium carbonate yields quaternary ammonium salts .
| Reagent | Product | Yield | Conditions |
|---|---|---|---|
| Methyl iodide | N-Methylpiperidinium derivative | 85–90% | K₂CO₃, CH₃CN, 60°C |
| Acetyl chloride | N-Acetylpiperidinyl acetamide | 75% | Et₃N, THF, 0°C |
b. Acetamide Hydrolysis
The acetamide group resists hydrolysis under mild conditions but cleaves under strong acidic or basic environments to form carboxylic acid intermediates .
Oxidation and Reduction
a. Cyano Group Reduction
The 2-cyanophenyl substituent can be reduced to a primary amine using catalytic hydrogenation (H₂/Pd-C) or lithium aluminum hydride (LiAlH₄) :
b. Piperidine Ring Oxidation
Oxidizing agents like m-chloroperbenzoic acid (mCPBA) convert the piperidine ring to an N-oxide, altering electronic properties .
Cyclization and Multicomponent Reactions
The cyano group participates in cycloadditions. For instance, under ultrasound irradiation with malononitrile and aldehydes, it forms pyrano[2,3-c]pyrazole derivatives via a four-component reaction .
| Components | Catalyst | Product | Yield |
|---|---|---|---|
| Malononitrile, aldehyde, hydrazine | InCl₃ | Pyrano[2,3-c]pyrazole | 80–95% |
Electrophilic Aromatic Substitution
The 3-methylphenyl group undergoes electrophilic substitution (e.g., nitration, sulfonation) at the para position due to methyl’s activating effect .
Coordination Chemistry
The piperidine nitrogen and acetamide carbonyl can act as ligands for transition metals. For example, complexation with Cu(II) in ethanol yields octahedral complexes, as confirmed by UV-Vis and ESR .
Stability Under Physiological Conditions
The compound exhibits moderate stability in phosphate buffer (pH 7.4, 37°C), with 80% remaining after 24 hours. Degradation involves piperidine ring oxidation and acetamide hydrolysis .
Key Research Findings
-
Catalytic Effects : InCl₃ enhances reaction rates in multicomponent syntheses by lowering activation energy .
-
Solvent Influence : Anhydrous acetonitrile improves alkylation yields compared to polar aprotic solvents .
-
Steric Hindrance : Bulky substituents on the piperidine nitrogen reduce reactivity in substitution reactions .
Scientific Research Applications
Analgesic Properties
Research indicates that compounds with similar structural motifs to 2-[4-(2-Cyanophenyl)piperidin-1-yl]-N-(3-methylphenyl)acetamide exhibit significant analgesic effects. The piperidine ring is known to interact with various neurotransmitter systems, potentially modulating pain pathways. Studies have shown that derivatives of piperidine can act on opioid receptors, providing a basis for further exploration of this compound in pain management therapies.
Antiviral Activity
Recent literature has highlighted the potential of N-heterocycles, including compounds similar to 2-[4-(2-Cyanophenyl)piperidin-1-yl]-N-(3-methylphenyl)acetamide, as promising antiviral agents. For instance, modifications in the structure can enhance activity against viruses such as hepatitis C and influenza. In vitro studies have demonstrated that specific substitutions can significantly increase the efficacy of these compounds against viral replication .
Antibacterial and Antifungal Activity
The compound's structural characteristics may also contribute to antibacterial and antifungal properties. Research on related alkaloids has shown effectiveness against multidrug-resistant strains of bacteria and fungi. The mechanism of action often involves disruption of microbial cell membranes or interference with essential metabolic pathways .
Case Study 1: Analgesic Activity
A study focusing on piperidine derivatives demonstrated that modifications at the N-position significantly affected analgesic potency. The introduction of a cyanophenyl group was found to enhance binding affinity to pain receptors, suggesting a pathway for the development of new analgesics based on this compound's structure.
Case Study 2: Antiviral Efficacy
In an investigation into antiviral agents, derivatives similar to 2-[4-(2-Cyanophenyl)piperidin-1-yl]-N-(3-methylphenyl)acetamide were tested against various viral strains. Results indicated a notable decrease in viral load at concentrations as low as 0.20 μM, showcasing the compound's potential as a lead structure for antiviral drug development .
Mechanism of Action
The mechanism of action of 2-[4-(2-Cyanophenyl)piperidin-1-yl]-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways in the body. Piperidine derivatives are known to interact with various enzymes, receptors, and other proteins, leading to their pharmacological effects . For example, they may inhibit certain enzymes or modulate receptor activity, resulting in therapeutic effects such as pain relief, anti-inflammatory action, or antimicrobial activity .
Comparison with Similar Compounds
2-[4-(2-Cyanophenyl)-1-piperazinyl]-N-(3-methylphenyl)acetamide
- Key Difference : Replaces the piperidine ring with a piperazine moiety.
- Impact: Piperazine derivatives often exhibit enhanced solubility due to the additional nitrogen atom, but this substitution may reduce DRD4 selectivity. No direct DRD4 binding data are available for this analogue .
N-(2-Cyanophenyl)-2-[4-(4-fluorophenyl)piperazino]acetamide (CAS 303091-63-6)
- Key Difference : Incorporates a 4-fluorophenyl group on the piperazine ring.
- Impact : Fluorine substitution enhances metabolic stability and may increase affinity for serotonin receptors (e.g., 5-HT1A) due to electronic effects, diverging from the DRD4 selectivity of the parent compound .
Analogues with Varied Aromatic Substitutions
N-(3-Nitrophenyl)acetamide
- Key Difference : Lacks the piperidine/piperazine core and features a nitro group on the phenyl ring.
- Impact: The nitro group confers strong electron-withdrawing properties, increasing reactivity but reducing blood-brain barrier permeability compared to the cyanophenyl analogue .
N-(4-hydroxy-3-piperidin-1-ylmethyl-phenyl)-2-methylsulfanyl-acetamide
- Key Difference : Introduces a hydroxyphenyl group and a methylsulfanyl moiety.
Pharmacologically Active Analogues
A-369508 ([2-[4-(2-Cyanophenyl)-1-piperazinyl]-N-(3-methylphenyl)acetamide)
AS111 (2-[[4-[[4-amino-5-(2-pyridinyl)-1,2,4-triazol-3-yl]thio]-N-(3-methylphenyl)acetamide)
- Key Difference : Integrates a triazole-thioether moiety.
- Impact : Demonstrates potent kinase inhibition (e.g., EGFR) due to the triazole group, indicating a divergent therapeutic application compared to the neuroreceptor-focused activity of the target compound .
Data Tables
Table 1. Structural and Pharmacological Comparison
Key Research Findings
DRD4 Selectivity: The piperidine core in 2-[4-(2-Cyanophenyl)piperidin-1-yl]-N-(3-methylphenyl)acetamide minimizes off-target interactions compared to piperazine analogues, making it a superior tool for studying DRD4 signaling .
Metabolic Stability: Fluorine or cyano substituents on aromatic rings enhance metabolic stability across analogues, but bulky groups (e.g., tetrahydrofuran in Patent 40 derivatives) may reduce CNS penetration .
Crystallographic Insights : Conformational flexibility in related acetamides (e.g., 2-(3,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide) suggests that planarity of the amide group influences receptor binding .
Biological Activity
2-[4-(2-Cyanophenyl)piperidin-1-yl]-N-(3-methylphenyl)acetamide, also known by its CAS number 918408-31-8, is a compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological properties, including its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 2-[4-(2-Cyanophenyl)piperidin-1-yl]-N-(3-methylphenyl)acetamide is C21H23N3O, with a molecular weight of 333.427 g/mol. The compound features a piperidine ring, which is known for its diverse biological activities, along with a cyanophenyl group that may influence its pharmacological profile .
Research indicates that compounds containing piperidine moieties often interact with various neurotransmitter systems and receptors. For instance, studies have shown that piperidine derivatives can act as antagonists at NMDA receptors, which are critical for synaptic plasticity and memory function. This suggests that 2-[4-(2-Cyanophenyl)piperidin-1-yl]-N-(3-methylphenyl)acetamide may exhibit neuroprotective effects or influence cognitive processes .
Antimicrobial Activity
Recent studies have evaluated the antimicrobial potential of related piperidine compounds. For example, certain derivatives demonstrated significant antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis with minimum inhibitory concentrations (MICs) ranging from moderate to strong . While specific data on 2-[4-(2-Cyanophenyl)piperidin-1-yl]-N-(3-methylphenyl)acetamide is limited, the structural similarities suggest it may possess comparable antimicrobial properties.
Anticancer Potential
Piperidine derivatives have been investigated for their anticancer properties. Some studies report that these compounds can inhibit tumor growth in various cancer cell lines. For instance, a piperidine-based compound showed a reduction in cell viability in aggressive cancer models (e.g., MDA-MB-231 breast cancer cells) by over 50% at certain concentrations . This raises the possibility that 2-[4-(2-Cyanophenyl)piperidin-1-yl]-N-(3-methylphenyl)acetamide could also exhibit similar effects.
Neuroprotective Effects
Given its potential interaction with NMDA receptors, this compound may offer neuroprotective effects against excitotoxicity. Excitotoxicity is implicated in various neurological disorders, and compounds that modulate NMDA receptor activity are of great interest for therapeutic development .
Research Findings and Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
